molecular formula C19H24N2O2 B1385073 N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide CAS No. 1020056-55-6

N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Cat. No.: B1385073
CAS No.: 1020056-55-6
M. Wt: 312.4 g/mol
InChI Key: RQEURFBYELTIAL-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide (CAS 1020056-55-6) is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This benzamide derivative features a primary aromatic amine group and an isopentyloxy side chain, contributing to its physicochemical properties, including a calculated logP of 4.91, which suggests significant lipophilicity . As part of the N-phenylbenzamide structural class, this compound is a key building block in medicinal chemistry research for constructing potential therapeutic agents . Related N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity in scientific studies, with some analogs functioning by increasing intracellular levels of the host defense factor APOBEC3G (A3G), which can inhibit viral replication . This mechanism provides a promising approach for targeting viruses, including drug-resistant strains . Consequently, this benzamide serves as a crucial intermediate for researchers investigating novel antiviral compounds, kinase inhibitors, and other small-molecule therapeutics. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)11-12-23-16-9-7-15(8-10-16)19(22)21-18-6-4-5-17(20)14(18)3/h4-10,13H,11-12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEURFBYELTIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Isopentyloxy)benzoic Acid Derivative

  • The 4-(isopentyloxy) substituent is introduced via nucleophilic aromatic substitution or Williamson ether synthesis.
  • Typical method: React 4-hydroxybenzoic acid or its ester with isopentyl bromide or chloride under basic conditions (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone or DMF).
  • This yields 4-(isopentyloxy)benzoic acid or ester, which can be further activated for amidation.

Activation of Carboxylic Acid

  • The carboxylic acid is converted into an activated intermediate, commonly an acid chloride or anhydride, to facilitate amide bond formation.
  • Acid chloride preparation: Treat 4-(isopentyloxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux.
  • Alternatively, coupling reagents such as carbodiimides (e.g., DCC, EDC) can be used to activate the acid in situ.

Amidation with 3-Amino-2-methylphenyl

  • The key amidation step involves reacting the activated 4-(isopentyloxy)benzoic acid derivative with 3-amino-2-methyl aniline.
  • Conditions:
    • Solvent: Anhydrous solvents such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).
    • Temperature: Typically room temperature to mild heating (20–60 °C).
    • Base: A mild base like triethylamine (TEA) or pyridine is used to neutralize the HCl formed.
  • The reaction must be carefully controlled to prevent acylation of the aromatic amino group, which is more reactive than aliphatic amines.
  • Use of protecting groups on the amino group is generally avoided due to chemoselective methods available.

Chemoselective Amidation Techniques

  • According to recent patent literature, highly chemoselective amidation can be achieved by:
    • Performing reactions in acetonitrile at 20–25 °C for 2 hours.
    • Maintaining absolute dry conditions (flame-dried apparatus, inert atmosphere).
    • Avoiding use of catalysts that require harsh conditions or expensive metals.
  • Alternative approach: Starting from nitro-substituted precursors followed by selective reduction of the nitro group to amino after amidation to avoid side reactions.

Representative Experimental Data and Yields

Step Reagents & Conditions Yield (%) Notes
Ether formation 4-hydroxybenzoic acid + isopentyl bromide, K2CO3, acetone, reflux 75–85 Williamson ether synthesis
Acid chloride formation 4-(isopentyloxy)benzoic acid + SOCl2, reflux 90–95 High purity acid chloride
Amidation Acid chloride + 3-amino-2-methylphenyl, TEA, DCM, 25 °C, 2 h 70–80 Chemoselective amidation
Purification Recrystallization from isopropanol or flash chromatography High purity product

Notes on Reaction Optimization and Scale-Up

  • The amidation reaction is sensitive to moisture; strict anhydrous conditions improve yield and selectivity.
  • Avoidance of strong acids or bases prevents side reactions.
  • Use of mild bases and room temperature conditions reduces risk of N-benzoylation of the aromatic amine.
  • The reaction can be scaled up using continuous flow techniques for better heat and mass transfer.
  • Alternative coupling reagents (e.g., HATU, TBTU) may be employed to improve yields and reduce reaction times.

Summary of Key Research Findings

  • Chemoselective amidation of aromatic amines with activated benzamide derivatives is feasible under mild conditions without protecting groups.
  • The isopentyloxy substituent is introduced prior to amidation to avoid complications.
  • The use of dry solvents and inert atmosphere is critical for high purity synthesis.
  • Selective reduction of nitro precursors is an alternative but involves additional steps and handling of pyrophoric catalysts.
  • The overall synthetic route is efficient and suitable for producing biologically relevant intermediates.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and the isopentyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

  • Key Difference: The amino group is at position 4 instead of 3 on the aniline ring.

N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide (CAS 1020055-54-2)

  • Key Difference : A chlorine atom replaces the hydrogen at position 4 of the aniline ring.
  • Impact : The electron-withdrawing chlorine increases molecular polarity and may enhance stability but reduce lipophilicity compared to the target compound .

N-(3-Amino-2-methylphenyl)benzamide

  • Key Difference : Lacks the 4-isopentyloxy group on the benzoyl ring.
  • Impact : Absence of the isopentyloxy chain reduces molecular weight (MW = 226.28 vs. ~331.4 for the target compound) and logP, likely decreasing membrane permeability .

Functional Group Comparisons

Anti-Oxidant Benzamide Derivatives

  • Example: N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) showed 87.7% inhibition in antioxidant assays.
  • Comparison : The target’s isopentyloxy group is bulkier than H10’s methoxy group, which may reduce radical scavenging efficiency but improve lipid solubility .

Imidazole-Substituted Benzamides

  • Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated potent anticancer activity.
  • Comparison : The target lacks a heterocyclic moiety, which is critical for binding to certain kinase targets. However, the isopentyloxy group may enhance passive diffusion across cell membranes .

Bromophenyl Derivatives

  • Example : N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide ().

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Substituents
Target Compound ~331.4 ~3.5 3-Amino-2-methylphenyl, 4-isopentyloxy
N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide 332.83 ~3.2 4-Chloro, 4-isopentyloxy
H10 (Antioxidant) 287.3 ~2.8 4-Methoxy, thiourea linkage
N-(4-bromophenyl)-4-methoxybenzamide 366.2 ~3.1 4-Bromo, 4-methoxy

    Biological Activity

    N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide is a synthetic organic compound that exhibits significant biological activity, particularly in pharmacological applications. Its structure features an aminophenyl group and an isopentyloxy group attached to a benzamide core, which contributes to its unique properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.

    Chemical Structure

    The chemical formula for this compound is C18H24N2O2C_{18}H_{24}N_{2}O_{2}. The structural characteristics include:

    • Aminophenyl Group : Provides the compound with potential for enzyme inhibition.
    • Isopentyloxy Group : Enhances lipid solubility, facilitating cellular uptake.

    Synthesis

    The synthesis of this compound typically involves the following steps:

    • Nitration of 3-nitroaniline.
    • Reduction of the nitro group to an amino group.
    • Amidation by coupling the amine with 4-isopentyloxybenzoic acid using coupling agents like EDCI and DMAP.

    This compound interacts with various molecular targets, influencing several biochemical pathways:

    • Enzyme Inhibition : It has shown potential in inhibiting enzymes related to inflammatory processes, making it a candidate for treating conditions like inflammatory bowel disease (IBD).
    • Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines such as TNF-α and IL-6, which play critical roles in immune responses.

    In Vitro Studies

    Research has demonstrated that this compound exhibits significant biological activity against various cellular targets:

    • Anti-inflammatory Activity : In vitro studies indicate that it can reduce neutrophil infiltration and cytokine levels in models of colitis.
    • Anticancer Potential : Preliminary studies suggest its ability to disrupt cell cycle progression in cancer cells, leading to apoptosis.

    In Vivo Studies

    Animal model studies have provided further insights into its efficacy:

    • Weight Recovery : Administration at doses as low as 1 mg/kg has resulted in significant improvements in body weight and colon health.
    • Biochemical Markers : Reduction in myeloperoxidase levels indicates decreased inflammation.

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

    Compound NameStructure CharacteristicsBiological Activity
    N-(3-Aminophenyl)-4-(isopentyloxy)benzamideIsopentyloxy at para positionSimilar anti-inflammatory effects
    N-(3-Aminophenyl)-3-(isopentyloxy)benzamideIsopentyloxy at meta positionVarying efficacy in enzyme inhibition

    The position of the isopentyloxy group significantly influences the compound's reactivity and biological profile.

    Case Studies

    Several case studies highlight the efficacy of this compound:

    • A study on IBD models demonstrated that compounds similar to this benzamide derivative significantly improved clinical parameters when administered orally, showcasing its therapeutic potential.
    • Another investigation into its anticancer properties revealed that it could inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

    Q & A

    Q. What are the key considerations for synthesizing N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide?

    Answer: The synthesis typically involves coupling a benzamide derivative with an isopentyloxy-substituted aromatic amine. Key steps include:

    • Amide bond formation : Use coupling agents like EDCl/HOBt or activated acyl chlorides (e.g., 4-(isopentyloxy)benzoyl chloride) with 3-amino-2-methylaniline under anhydrous conditions .
    • Solvent selection : Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents for such reactions due to their inertness and ability to dissolve aromatic amines .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity.
    • Safety : Conduct hazard analysis for reagents (e.g., acyl chlorides) and use PPE due to potential mutagenicity risks in related anomeric amides .

    Q. How can spectroscopic techniques validate the structure of this compound?

    Answer:

    • NMR :
      • ¹H NMR : Look for signals at δ 6.5–8.0 ppm (aromatic protons), δ 3.5–4.5 ppm (isopentyloxy –OCH2–), and δ 2.0–2.5 ppm (methyl groups). The –NH2 group in 3-amino-2-methylphenyl appears as a broad singlet (~δ 5.0 ppm) .
      • ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and quaternary carbons in the aromatic rings.
    • IR : A strong C=O stretch at ~1650 cm⁻¹ and N–H stretches (~3300–3500 cm⁻¹) .
    • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the exact mass (C₂₀H₂₄N₂O₂: ~348.18 g/mol).

    Advanced Research Questions

    Q. How can researchers resolve contradictions in mutagenicity data for benzamide derivatives?

    Answer:

    • Ames testing : Compare results under standardized conditions (e.g., S9 metabolic activation vs. non-activated) to assess false positives/negatives .
    • Structural analogs : Cross-reference mutagenicity data for compounds with similar substituents (e.g., trifluoromethyl or nitro groups). For example, mutagenicity in N-(3-chlorophenyl)benzamide derivatives correlates with electron-withdrawing groups .
    • Mitigation : Use computational tools (e.g., QSAR models) to predict mutagenicity and prioritize low-risk synthetic routes .

    Q. What experimental design optimizes yield in large-scale synthesis?

    Answer:

    • Reaction optimization :
      • Temperature : Elevated temperatures (40–60°C) improve reaction rates but may degrade heat-sensitive intermediates.
      • Catalysis : Additives like DMAP or NaHCO₃ enhance acyl chloride reactivity .
    • Scale-up challenges :
      • Solvent volume : Maintain a 1:5 substrate-to-solvent ratio to prevent viscosity issues.
      • Workflow : Use continuous flow reactors for exothermic steps (e.g., acylation) to improve safety and consistency .
    • Yield tracking : Monitor by TLC or in situ FTIR to identify bottlenecks (e.g., incomplete coupling) .

    Q. How does the isopentyloxy group influence pharmacokinetic properties?

    Answer:

    • Lipophilicity : The isopentyloxy (–OCH₂C(CH₃)₂) group increases logP, enhancing membrane permeability. This is critical for CNS-targeting drug candidates .
    • Metabolic stability : Branched alkyl chains reduce oxidative metabolism by cytochrome P450 enzymes compared to linear chains .
    • SAR studies : Compare with analogs (e.g., methoxy or tert-butoxy substituents) to balance solubility and bioavailability .

    Q. What methodologies assess this compound’s potential as a kinase inhibitor?

    Answer:

    • In vitro assays :
      • Kinase profiling : Use fluorescence polarization (FP) or TR-FRET assays against a panel of kinases (e.g., EGFR, VEGFR) .
      • IC₅₀ determination : Dose-response curves with ATP-concentration variation to identify competitive inhibition .
    • Cellular studies :
      • Proliferation assays : Test in cancer cell lines (e.g., HCT-116 or MCF-7) with Western blotting for downstream targets (e.g., phosphorylated ERK) .
      • Selectivity : Compare cytotoxicity in normal vs. cancer cells to evaluate therapeutic index .

    Q. How can researchers address low solubility in aqueous buffers during biological assays?

    Answer:

    • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
    • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
    • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
    Reactant of Route 2
    Reactant of Route 2
    N-(3-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

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